1,2,3,4,4a,9,9a,10-Octahydroacridine

説明

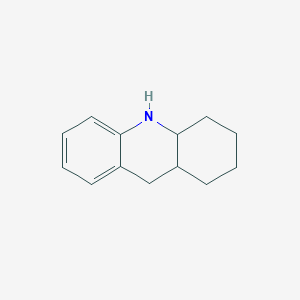

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,4a,9,9a,10-octahydroacridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,11,13-14H,2,4,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGKFQONDQVMAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491352 |

Source

|

| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92039-20-8 |

Source

|

| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92039-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives

An In-depth Technical Guide to the Synthesis of 1,2,3,4,4a,9,9a,10-Octahydroacridine Derivatives

Abstract

The 1,2,3,4,4a,9,9a,10-octahydroacridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the core synthetic strategies for constructing this valuable framework. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of key transformations, offering field-proven insights into the causality behind experimental choices. We will explore modern, high-efficiency methods such as multi-component and domino reactions, alongside classical annulation strategies, providing detailed, self-validating protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

The Strategic Importance of the Octahydroacridine Core

The partially saturated, rigid, three-dimensional structure of the octahydroacridine nucleus makes it an excellent scaffold for developing therapeutic agents.[2] Unlike its planar aromatic parent, acridine, which is known primarily as a DNA intercalator, the puckered conformation of the octahydro-derivative allows for precise spatial orientation of substituents to interact with complex biological targets like enzymes and receptors.[2][4] The development of efficient, versatile, and scalable synthetic routes is therefore critical to unlocking the full potential of this chemical class in drug discovery programs.[1][3]

This guide will focus on the most robust and widely adopted methodologies, including:

-

Multi-Component Reactions (MCRs): Hantzsch-type and Povarov reactions that build the core in a single, convergent step.

-

Classical Annulation Strategies: The Friedländer annulation, a reliable method for forming the quinoline core, followed by selective reduction.

-

Domino Reactions: Elegant one-pot sequences that minimize purification steps and improve overall efficiency.[5]

Multi-Component Reactions: A Paradigm of Efficiency

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, represent a cornerstone of modern green and efficient chemistry.[6][7] Their inherent atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular complexity from simple precursors make them ideal for building libraries of bioactive compounds.[8][9]

Hantzsch-Type Synthesis: The Workhorse Approach

The classical Hantzsch reaction, originally developed for 1,4-dihydropyridines, is readily adapted to form the octahydroacridine skeleton.[10][11] This is arguably the most common and versatile method employed. The reaction typically involves the one-pot condensation of an aldehyde, an amine (or ammonia source), and two equivalents of a cyclic 1,3-dicarbonyl compound, such as dimedone or cyclohexanedione.

Mechanistic Rationale: The reaction proceeds through a domino sequence of well-understood transformations.[11][12] The causality is as follows:

-

Enamine Formation: The amine reacts with one equivalent of the β-dicarbonyl to form a nucleophilic enamine intermediate.

-

Knoevenagel Condensation: Concurrently, the aldehyde condenses with the second equivalent of the β-dicarbonyl to form an electrophilic α,β-unsaturated dicarbonyl (a Knoevenagel product).

-

Michael Addition: The enamine attacks the Knoevenagel product via a conjugate Michael addition, forming a new C-C bond and linking all components.

-

Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the carbonyls, followed by dehydration to yield the final, thermodynamically stable octahydroacridine ring system.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Multicomponent domino reactions for the synthesis of biologically active natural products and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.cnr.it [iris.cnr.it]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 12. scispace.com [scispace.com]

The Physicochemical Compass: A Technical Guide to Octahydroacridine Compounds in Drug Discovery

Foreword: Navigating the Molecular Landscape of Drug Development

In the intricate world of drug discovery and development, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. A significant portion of these hurdles is directly linked to the fundamental physicochemical properties of the drug candidate. For researchers and scientists working with the promising octahydroacridine scaffold, a thorough understanding of these properties is not merely academic—it is the compass that guides rational drug design, predicts biological behavior, and ultimately determines the success or failure of a compound.

This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of octahydroacridine compounds. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers insights into the interpretation of data, and equips the reader with the knowledge to navigate the complexities of drug development with this versatile heterocyclic system.

The Octahydroacridine Scaffold: A Privileged Structure in Medicinal Chemistry

The octahydroacridine core, a hydrogenated derivative of the acridine ring system, represents a "privileged structure" in medicinal chemistry. This designation is earned through its recurring presence in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The partially saturated nature of the octahydroacridine scaffold imparts a three-dimensional architecture that can be strategically modified to fine-tune interactions with biological targets. However, this structural complexity also necessitates a detailed investigation of its physicochemical characteristics to optimize drug-like properties.

The parent compound, 1,2,3,4,5,6,7,8-octahydroacridine, is a beige crystalline solid with a molecular formula of C13H17N and a molecular weight of 187.28 g/mol .[2] While seemingly simple, this foundational molecule provides the basis for a vast chemical space of derivatives with diverse physicochemical profiles.

Core Physicochemical Properties: The Pillars of "Druggability"

The journey of a drug from administration to its site of action is governed by a series of absorption, distribution, metabolism, and excretion (ADME) processes. Each of these is profoundly influenced by the drug's physicochemical properties. For octahydroacridine compounds, a meticulous characterization of the following parameters is paramount.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Many promising drug candidates fail due to poor aqueous solubility, which limits their therapeutic efficacy.[3][4] Given that a significant percentage of new drug candidates are poorly water-soluble, understanding and optimizing this property for octahydroacridine derivatives is a primary concern.[3]

Table 1: Solubility Profile of 1,2,3,4,5,6,7,8-Octahydroacridine

| Property | Value | Source |

| Physical Description | Beige crystalline solid | [2] |

| Water Solubility | Predicted to be low (Qualitative) | Inferred from structure |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound. Its principle lies in achieving a saturated solution and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: An excess amount of the octahydroacridine compound is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a constant temperature water bath (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Quantification: The concentration of the octahydroacridine derivative in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the average of at least three independent measurements.

Causality in Experimental Choices:

-

Choice of Buffer: Using a buffer at a physiological pH (e.g., 7.4) provides a more relevant measure of solubility in the context of biological systems.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and physiologically relevant temperature is crucial for reproducibility and accuracy.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, ensuring that the measured solubility is the true thermodynamic solubility.

High-Throughput Solubility Screening: Nephelometry

For early-stage drug discovery, where compound availability is limited, high-throughput methods like nephelometry are invaluable.[5] This technique measures the light scattered by undissolved particles in a solution, providing a rapid assessment of solubility.[5]

Diagram 1: Experimental Workflow for Nephelometric Solubility Assay

Caption: Workflow for determining kinetic solubility using nephelometry.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's absorption, distribution, and ability to cross cell membranes.[6] The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.[6][7] For ionizable compounds like octahydroacridines, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[7]

A delicate balance is required: sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[6]

Table 2: Predicted Lipophilicity of 1,2,3,4,5,6,7,8-Octahydroacridine

| Property | Value | Source |

| XLogP3 | 3.3 | [2] |

Experimental Protocol: LogD Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining LogD.

Step-by-Step Methodology:

-

Solvent Saturation: n-Octanol and the desired aqueous buffer (e.g., pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the octahydroacridine compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a known volume ratio and shaken to allow for partitioning of the compound between the two immiscible liquids.

-

Equilibration and Phase Separation: The mixture is allowed to equilibrate, and the two phases are then separated by centrifugation.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality in Experimental Choices:

-

Choice of pH: For ionizable compounds, LogD is pH-dependent. Measuring LogD at physiological pH 7.4 provides a better prediction of in vivo behavior.

-

Purity of Solvents: The use of high-purity n-octanol and water is essential to avoid interference from impurities.

-

Accurate Quantification: A validated and sensitive analytical method is crucial for the accurate determination of compound concentrations in both phases.

Ionization Constant (pKa): The Influence of pH on Molecular Behavior

The pKa is a measure of the acidity or basicity of a compound and is defined as the negative logarithm of the acid dissociation constant.[8] For octahydroacridine derivatives, which contain a basic nitrogen atom, the pKa will determine the extent of ionization at different physiological pH values. The ionization state of a molecule significantly impacts its solubility, lipophilicity, and ability to interact with biological targets.[8]

Diagram 2: Ionization Equilibrium of an Octahydroacridine Derivative

Caption: Ionization equilibrium of a basic octahydroacridine compound.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy can be a powerful tool for pKa determination, provided the compound has a chromophore close to the ionizable center, leading to different UV-Vis spectra for the ionized and non-ionized forms.[9]

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of the octahydroacridine derivative is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each buffer solution to a constant final concentration.

-

UV-Vis Spectra Acquisition: The UV-Vis spectrum of the compound in each buffer solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the difference between the ionized and non-ionized forms is maximal is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.[9]

Causality in Experimental Choices:

-

Wavelength Selection: Choosing a wavelength with the largest difference in absorbance between the two species maximizes the sensitivity of the measurement.

-

Constant Ionic Strength: Maintaining a constant ionic strength across all buffer solutions minimizes variations in activity coefficients.

-

Accurate pH Measurement: The accuracy of the determined pKa is directly dependent on the accuracy of the pH measurements of the buffer solutions.

Solid-State Properties: Beyond the Solution

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and manufacturing. For octahydroacridine compounds, which are often crystalline solids, a thorough characterization of the solid form is essential.

Melting Point and Thermal Stability

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. Thermal stability, assessed by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining appropriate storage conditions and for identifying potential degradation pathways during manufacturing.[10][11]

Table 3: Thermal Properties of 1,2,3,4,5,6,7,8-Octahydroacridine

| Property | Value | Source |

| Melting Point | 66-68 °C | [12] |

Experimental Protocol: Simultaneous TGA-DSC Analysis

Simultaneous TGA-DSC analysis provides complementary information on mass changes and thermal events as a function of temperature.[12]

Step-by-Step Methodology:

-

Sample Preparation: A small, accurately weighed amount of the octahydroacridine compound is placed in a suitable TGA-DSC pan.

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically involving a linear heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument simultaneously records the sample weight (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Shows weight loss events, such as the loss of solvent or decomposition.

-

DSC Curve: Shows endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).

-

Diagram 3: Interpreting TGA-DSC Data for an Octahydroacridine Derivative

Caption: Correlation of events observed in TGA and DSC curves.

Crystal Structure

The arrangement of molecules in the crystal lattice can significantly impact a compound's physicochemical properties, including its solubility and dissolution rate. X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline solid.[13] For acridine derivatives, hydrogen bonding and π-stacking interactions often play a crucial role in stabilizing the crystal structure.[14]

Self-Validating System in Crystallography:

The process of solving and refining a crystal structure is inherently self-validating. The quality of the final structural model is assessed by various crystallographic R-factors, which measure the agreement between the observed diffraction data and the calculated data based on the proposed model. Low R-factors indicate a reliable and accurate structure determination.

Conclusion: Integrating Physicochemical Knowledge for Successful Drug Development

The physicochemical properties of octahydroacridine compounds are not isolated parameters but rather an interconnected web of characteristics that collectively dictate their behavior in biological systems. A comprehensive understanding of solubility, lipophilicity, pKa, and solid-state properties is indispensable for the medicinal chemist and drug development professional. By employing the experimental techniques and adhering to the principles outlined in this guide, researchers can make informed decisions in the design and optimization of octahydroacridine-based drug candidates, thereby increasing the probability of translating a promising molecule into a life-changing therapeutic.

References

-

Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. PubMed Central. Available at: [Link]

-

Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

-

1,2,3,4,5,6,7,8-Octahydroacridine | C13H17N. PubChem. Available at: [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. Available at: [Link]

-

Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. YouTube. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]

-

Synthesis and Crystal Structure Analysis of Acridine Derivatives | Request PDF. ResearchGate. Available at: [Link]

-

TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Calculated logP values for investigated compounds. ResearchGate. Available at: [Link]

-

Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. CrystEngComm. Available at: [Link]

-

Evaluation of Poorly Soluble Drugs’ Dissolution Rate by Laser Scattering in Different Water Isotopologues. MDPI. Available at: [Link]

-

Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. MDPI. Available at: [Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available at: [Link]

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. National Institutes of Health. Available at: [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

-

Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. Available at: [Link]

-

Predicting the pKa of Small Molecules. arXiv.org. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4,5,6,7,8-Octahydroacridine | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. youtube.com [youtube.com]

- 7. acdlabs.com [acdlabs.com]

- 8. mrupp.info [mrupp.info]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azom.com [azom.com]

- 13. mdpi.com [mdpi.com]

- 14. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of the 1,2,3,4,4a,9,9a,10-Octahydroacridine Scaffold

Introduction

The acridine tricycle is a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that has given rise to a diverse array of therapeutic agents.[1][2] Its planar aromatic system is famously known for its ability to intercalate with DNA, a property leveraged in anticancer and antimicrobial drugs.[2][3] However, the pharmacological potential of this scaffold extends far beyond DNA binding. The journey of acridine derivatives into neuropharmacology was spearheaded by Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first drug to receive FDA approval for the symptomatic treatment of Alzheimer's Disease (AD).[1][4]

Tacrine's primary mechanism, the inhibition of cholinesterase enzymes, represented a significant milestone based on the "cholinergic hypothesis" of AD.[5] Yet, the complex, multifactorial nature of neurodegenerative diseases has necessitated a paradigm shift in drug discovery—from single-target agents to Multi-Target Directed Ligands (MTDLs) capable of simultaneously modulating several key pathological pathways.[4][6]

This guide focuses on the 1,2,3,4,4a,9,9a,10-octahydroacridine core, a saturated analog of the tacrine scaffold. The reduction of the aromatic system disrupts its planarity, profoundly altering its physicochemical properties and biological target profile. This structural modification is not a trivial change; it is a deliberate design strategy to move away from general cytotoxicity associated with DNA intercalation and towards a more nuanced, multi-pronged attack on the drivers of neurodegeneration. We will dissect the core mechanisms of action of this scaffold, presenting the scientific rationale, validated experimental protocols, and the integrated logic that positions these molecules as promising next-generation therapeutics for Alzheimer's Disease and other neurodegenerative disorders.

Core Mechanism 1: Potent Inhibition of Cholinesterases

Scientific Rationale: The cholinergic hypothesis posits that the cognitive and memory deficits in Alzheimer's disease are linked to a significant decline in the neurotransmitter acetylcholine (ACh) in the brain.[5] The primary strategy to counteract this is to prevent the enzymatic degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the synaptic concentration and duration of action of ACh are increased, offering symptomatic relief.[5] Acridine derivatives are exceptionally well-suited for this role.

Mechanistic Insights: The active site of AChE contains a narrow gorge with two key binding sites: the Catalytic Active Site (CAS) at the base and a Peripheral Anionic Site (PAS) near the rim. Many potent inhibitors, including bis-tacrine dimers, are designed to simultaneously span both the CAS and PAS, leading to exceptionally high inhibitory potency.[4] The octahydroacridine nucleus serves as a crucial anchor, forming hydrophobic and π-π stacking interactions within the gorge, while substituents at the 9-position can be tailored to form hydrogen bonds or other interactions with specific residues, enhancing both potency and selectivity.

Experimental Protocol: Modified Ellman's Assay for Cholinesterase Inhibition

This spectrophotometric method is the gold standard for quantifying AChE and BChE activity. The principle relies on the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the cholinesterase enzyme to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB Solution (10 mM in buffer).

-

Substrate Solution: Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) (10 mM in buffer).

-

Enzyme Solution: Human recombinant AChE or BChE diluted in buffer to a working concentration.

-

Test Compound (Octahydroacridine derivative): Stock solution in DMSO, serially diluted to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of Phosphate Buffer.

-

20 µL of DTNB Solution.

-

10 µL of Test Compound solution (or DMSO for control).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the Enzyme Solution to each well and mix.

-

Initiate the reaction by adding 20 µL of the Substrate Solution (ATC or BTC).

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

-

Data Presentation: Cholinesterase Inhibitory Activity

| Compound ID | Core Scaffold | R-Group at C9 | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |

| Tacrine | Tetrahydroacridine | -NH2 | 150 | 80 | 0.53 |

| OHA-1 | Octahydroacridine | -NH2 | 250 | 180 | 0.72 |

| OHA-2 | Octahydroacridine | -(CH2)6-NH-Tacrine | 0.4 | 5.2 | 13.0 |

| OHA-3 | Octahydroacridine | -NH-Phenyl | 85 | 45 | 0.53 |

| (Note: Data is representative and compiled for illustrative purposes based on trends in the literature.[4]) |

Visualization: Cholinesterase Inhibition Workflow

Caption: Workflow of the Ellman's assay for measuring AChE inhibition.

Core Mechanism 2: Attenuation of Amyloid-β Aggregation

Scientific Rationale: The amyloid cascade hypothesis is a central theory in AD pathogenesis. It proposes that the accumulation and aggregation of amyloid-beta (Aβ) peptides, derived from the cleavage of the Amyloid Precursor Protein (APP), is the primary trigger for a cascade of events including neuroinflammation, tau pathology, and ultimately, neuronal death.[7][8] Therefore, agents that can prevent or reverse Aβ aggregation are highly sought after as disease-modifying therapies.

Mechanistic Insights: Acridine derivatives have demonstrated a remarkable ability to interfere with Aβ aggregation. This is another facet of their multi-target profile. Specifically, compounds that potently inhibit AChE via the PAS binding site can also block the ability of AChE to accelerate Aβ fibril formation.[4] Dimeric compounds, such as bis(7)-tacrine, are particularly effective, suggesting that they can cross-link Aβ monomers or oligomers, preventing their assembly into neurotoxic plaques.[4][7] The non-planar octahydroacridine core can influence the specific mode of interaction with Aβ peptides, potentially favoring interactions that stabilize non-toxic conformations.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Aβ(1-42) Peptide: Pre-treated to ensure a monomeric starting state (e.g., dissolved in hexafluoroisopropanol, lyophilized, and resuspended in NaOH followed by dilution in phosphate buffer).

-

ThT Solution: 5 mM stock in water, filtered and stored in the dark. Diluted to a working concentration of 5 µM in the final assay buffer.

-

Assay Buffer: 50 mM Phosphate buffer with 100 mM NaCl, pH 7.4.

-

Test Compound (Octahydroacridine derivative): Prepared as described previously.

-

-

Assay Procedure (Black, clear-bottom 96-well plate):

-

To each well, add the Assay Buffer, Test Compound (at various concentrations), and the Aβ(1-42) peptide to a final concentration of 10 µM.

-

Add ThT to a final concentration of 5 µM.

-

Seal the plate to prevent evaporation.

-

-

Data Acquisition:

-

Incubate the plate in a fluorescence microplate reader at 37°C with periodic shaking.

-

Measure fluorescence intensity every 15-30 minutes for 24-48 hours (Excitation: ~440 nm, Emission: ~485 nm).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

The lag time and the maximum fluorescence intensity are key parameters.

-

Calculate the percentage of aggregation inhibition at the plateau phase for each inhibitor concentration relative to the control (Aβ alone).

-

Determine the IC50 value for aggregation inhibition.

-

Visualization: Amyloid Cascade and Site of Intervention

Caption: Octahydroacridine blocking Ca²⁺ influx through the NMDA receptor.

Core Mechanism 4: Antioxidant Activity and Neuroprotection

Scientific Rationale: Oxidative stress is a pervasive feature of neurodegenerative diseases. [5]An imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them leads to widespread damage to lipids, proteins, and nucleic acids, contributing to neuronal dysfunction and death. Compounds with antioxidant properties can mitigate this damage and offer a valuable neuroprotective effect.

Mechanistic Insights: The di- and octahydroacridine scaffolds possess inherent antioxidant capabilities. [7][9]The nitrogen atom in the central heterocyclic ring can donate a hydrogen atom to neutralize free radicals. The suggested mechanism involves the sequential loss of an electron and a hydrogen atom, converting the dihydroacridine into the corresponding stable acridinium cation. [1]This ability to scavenge free radicals directly protects neurons from oxidative damage, complementing the other mechanisms of action.

Experimental Protocol: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).

Step-by-Step Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution: 7 mM ABTS in water.

-

Potassium Persulfate Solution: 2.45 mM in water.

-

ABTS•+ Working Solution: Mix the ABTS stock and potassium persulfate solutions in equal volumes and allow them to react in the dark for 12-16 hours. Dilute this solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Test Compound & Standard: Prepare serial dilutions of the octahydroacridine derivative and a standard antioxidant (e.g., Trolox) in ethanol.

-

-

Assay Procedure:

-

To a cuvette or 96-well plate, add 1.0 mL of the ABTS•+ working solution.

-

Add 10 µL of the test compound or standard solution.

-

Mix thoroughly and incubate at room temperature for 6 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Plot the percentage of scavenging against concentration to determine the IC50.

-

The activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Data Presentation: Antioxidant Capacity

| Compound ID | Core Scaffold | Radical Scavenging IC50 (µM) | TEAC Value |

| Trolox (Standard) | - | 4.5 | 1.00 |

| OHA-1 | Dihydroacridine | 3.8 | 1.18 |

| OHA-2 | Octahydroacridine | 12.5 | 0.36 |

| Acridine (Aromatic) | Acridine | >100 | <0.05 |

| (Note: Data is representative, highlighting that reduced acridines possess superior antioxidant activity compared to the fully aromatic parent.)[1][9] |

Synthesis: The Octahydroacridine Scaffold as a Master MTDL

The true power of the 1,2,3,4,4a,9,9a,10-octahydroacridine scaffold lies not in any single mechanism, but in its ability to integrate these diverse functions into a single molecule. This MTDL approach is exceptionally well-suited to tackling the pathological complexity of Alzheimer's disease. A single octahydroacridine derivative has the potential to simultaneously boost cholinergic neurotransmission, prevent the formation of toxic Aβ plaques, protect neurons from excitotoxic damage, and reduce the background of oxidative stress that exacerbates all other disease pathways.

Visualization: Integrated Multi-Target Mechanism of Action

Sources

- 1. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Acridine derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors [mdpi.com]

- 5. Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

The Octahydroacridine Core: A Privileged Scaffold in Drug Discovery and Biological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The 1,2,3,4,5,6,7,8-octahydroacridine is a unique heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This partially saturated derivative of acridine presents a three-dimensional structure that offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities of the octahydroacridine core, delving into its synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas. Detailed experimental protocols and visual workflows are provided to empower researchers in their quest to unlock the full potential of this remarkable chemical entity.

The Octahydroacridine Scaffold: A Structural Overview

The octahydroacridine core is a tricyclic heterocyclic compound with the molecular formula C13H17N.[1] Its structure consists of a central pyridine ring fused with two cyclohexene rings. This arrangement results in a non-planar, conformationally flexible molecule, a key feature that distinguishes it from its planar aromatic counterpart, acridine. This three-dimensional geometry is crucial for its interaction with biological targets, allowing for more specific and nuanced binding compared to flat aromatic systems.

The synthesis of the octahydroacridine core can be achieved through various synthetic routes. A common method involves the condensation of a cyclic ketone with an enamine, followed by cyclization and aromatization of the central ring. One established procedure involves the reaction of ammonium acetate and cupric acetate monohydrate with appropriate precursors in glacial acetic acid.[3] Further functionalization of the core is often achieved through reactions such as oxidation to the N-oxide, followed by rearrangement to introduce substituents at specific positions, enabling the exploration of structure-activity relationships.[3]

A Spectrum of Biological Activities: From Neuroprotection to Antimicrobial Action

Derivatives of the octahydroacridine core have demonstrated a remarkable range of biological activities, making them promising candidates for the development of drugs targeting a variety of diseases.

Neuroprotective and Anti-neurodegenerative Properties

A significant area of research for octahydroacridine derivatives has been in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD).[4][5] The primary mechanism of action in this context is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][6] By inhibiting these enzymes, octahydroacridine derivatives can increase acetylcholine levels in the brain, which is beneficial for cognitive function in AD patients.[4]

One notable derivative, octohydroaminoacridine, has been investigated in clinical trials for its efficacy in treating mild-to-moderate AD.[4][7] Studies have shown that it can significantly improve cognitive function and behavior in a dose-dependent manner.[4] Beyond cholinesterase inhibition, some derivatives also exhibit antioxidant properties and the ability to inhibit the aggregation of β-amyloid peptides, another key pathological hallmark of AD.[8][9] This multi-target approach is highly desirable for complex diseases like Alzheimer's.[10]

The neuroprotective effects of these compounds are also attributed to their ability to mitigate oxidative stress and neuroinflammation, which are common factors in various neurodegenerative conditions.[11][12]

Antimicrobial and Antiviral Activities

The octahydroacridine scaffold has also shown promise as a source of new antimicrobial agents.[13] The proposed mechanisms of antimicrobial action include the disruption of microbial cell membranes and the inhibition of essential metabolic processes within the microbes.[1] The lipophilicity and specific functional groups on the octahydroacridine core are thought to facilitate these interactions.[1]

Research has demonstrated the activity of octahydroacridine derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria.[13] For instance, certain analogs have shown efficacy against Staphylococcus aureus, Escherichia coli, and other clinically relevant bacteria.[13][14] The introduction of specific substituents, such as halogens and nitro groups, has been shown to enhance antimicrobial potency.[13]

Anticancer Potential

The parent acridine scaffold is well-known for its anticancer properties, primarily through DNA intercalation and inhibition of topoisomerase enzymes.[15][16] While the partially saturated nature of octahydroacridine alters its interaction with DNA compared to planar acridines, derivatives of this core have still demonstrated cytotoxic activity against various cancer cell lines.[15] Their mechanism of action can involve inducing apoptosis and inhibiting cell proliferation. Further research is ongoing to explore the full potential of octahydroacridine derivatives as anticancer agents and to elucidate their specific molecular targets in cancer cells.

Anti-inflammatory Effects

The octahydroacridine core possesses inherent anti-inflammatory properties that can be modulated through chemical modification.[1] These compounds can influence inflammatory pathways, and in silico studies have suggested their potential to bind to key enzymes involved in the inflammatory cascade.[1] This activity, combined with their antioxidant properties, makes them interesting candidates for the development of treatments for inflammatory conditions.

Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Design

The biological activity of octahydroacridine derivatives is highly dependent on the nature and position of substituents on the core structure.[17][18] Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

For example, in the context of acetylcholinesterase inhibition, the presence of an amino group at the 9-position is often critical for activity.[4] The length and nature of alkyl or aryl substituents on the nitrogen atom and other positions of the rings can significantly influence binding affinity and selectivity for AChE versus BChE.[6]

In antimicrobial applications, the introduction of electron-withdrawing groups like halogens or nitro groups can enhance activity.[13] The overall lipophilicity of the molecule also plays a significant role in its ability to penetrate microbial cell membranes.[1]

The exploration of SAR is an iterative process involving the synthesis of new analogs and their biological evaluation. This process guides medicinal chemists in optimizing the lead compounds to achieve the desired therapeutic profile.

Experimental Protocols: A Practical Guide

This section provides standardized protocols for the synthesis and biological evaluation of octahydroacridine derivatives.

General Synthesis of the 1,2,3,4,5,6,7,8-Octahydroacridine Core

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

Ammonium acetate

-

Cupric acetate monohydrate

-

Glacial acetic acid

-

Appropriate ketone and enamine precursors

-

Nitrogen gas

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, charge the flask with ammonium acetate and cupric acetate monohydrate in glacial acetic acid.

-

Heat the mixture to reflux under a nitrogen atmosphere for 15 minutes.

-

Add the ketone and enamine precursors to the reaction mixture.

-

Continue to reflux the mixture for the appropriate time as determined by reaction monitoring (e.g., TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and neutralize with a suitable base (e.g., sodium hydroxide).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3,4,5,6,7,8-octahydroacridine derivative.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (octahydroacridine derivatives)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[19]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (octahydroacridine derivatives)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

96-well microplates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Prepare serial twofold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well microplate.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Concepts: Diagrams and Workflows

The Octahydroacridine Core and its Diverse Biological Applications

Caption: A typical workflow for the discovery and optimization of bioactive octahydroacridine derivatives.

Conclusion and Future Perspectives

The octahydroacridine core represents a privileged scaffold in medicinal chemistry, offering a three-dimensional framework for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including neuroprotective, antimicrobial, anticancer, and anti-inflammatory effects. The versatility of this core, coupled with the potential for multi-target activity, makes it a highly attractive starting point for drug discovery programs.

Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic methods to access a wider range of derivatives.

-

A deeper understanding of the molecular mechanisms underlying the various biological activities.

-

The application of computational modeling and artificial intelligence to guide the design of more potent and selective octahydroacridine-based drugs.

-

The exploration of novel therapeutic applications for this promising class of compounds.

By continuing to explore the chemical space around the octahydroacridine core, the scientific community is well-positioned to unlock new and effective treatments for a range of human diseases.

References

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4,5,6,7,8-Octahydroacridine. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL. Retrieved from [Link]

-

PubMed. (2017). Efficacy and safety of a novel acetylcholinesterase inhibitor octohydroaminoacridine in mild-to-moderate Alzheimer's disease: a Phase II multicenter randomised controlled trial. Retrieved from [Link]

-

PubMed. (2023). Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Study of Octohydroaminoacridine Succinate Tablets in Patients With Alzheimer's Disease. Retrieved from [Link]

-

PubMed. (n.d.). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Retrieved from [Link]

-

PubMed. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review. Retrieved from [Link]

-

MDPI. (n.d.). Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Retrieved from [Link]

-

PubMed. (n.d.). Emerging Neuroprotective Strategies: Unraveling the Potential of HDAC Inhibitors in Traumatic Brain Injury Management. Retrieved from [Link]

-

MDPI. (n.d.). Naringenin’s Neuroprotective Effect on Diazino-Induced Cerebellar Damage in Male Albino Rats, with Modulation of Acetylcholinesterase. Retrieved from [Link]

-

Drug-Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). Retrieved from [Link]

-

EPA. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2,3,4,5,6,7,8-Octahydroacridine | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Efficacy and safety of a novel acetylcholinesterase inhibitor octohydroaminoacridine in mild-to-moderate Alzheimer's disease: a Phase II multicenter randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Emerging Neuroprotective Strategies: Unraveling the Potential of HDAC Inhibitors in Traumatic Brain Injury Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naringenin’s Neuroprotective Effect on Diazino-Induced Cerebellar Damage in Male Albino Rats, with Modulation of Acetylcholinesterase [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance | MDPI [mdpi.com]

- 15. Acridine as an Anti-Tumour Agent: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR) [chem.ucla.edu]

- 19. epa.gov [epa.gov]

A Technical Guide to In Silico Modeling and DFT Calculations of 1,2,3,4,4a,9,9a,10-Octahydroacridine Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of in silico modeling and Density Functional Theory (DFT) calculations in the study of the 1,2,3,4,4a,9,9a,10-octahydroacridine scaffold. This privileged structure is a cornerstone in medicinal chemistry, forming the basis for a multitude of biologically active compounds. A profound understanding of its three-dimensional structure, electronic properties, and interactions with biological macromolecules is paramount for the rational design of novel therapeutics.

The ensuing sections will delve into the theoretical underpinnings and practical applications of a synergistic computational workflow. This workflow is designed to elucidate the structure-activity relationships (SAR) of octahydroacridine derivatives, predict their pharmacokinetic and toxicological profiles, and ultimately guide the synthesis of more potent and selective drug candidates.

The Strategic Imperative for a Computational Approach

In contemporary drug discovery, a purely empirical approach to lead optimization is both time-consuming and resource-intensive. Computational chemistry offers a powerful alternative, enabling the rapid screening of virtual libraries, the prediction of molecular properties, and the generation of hypotheses that can be experimentally validated. For the octahydroacridine scaffold, which has shown promise in diverse therapeutic areas including oncology and neurodegenerative diseases, a robust computational strategy is not merely advantageous but essential for navigating the complex chemical space and identifying high-quality clinical candidates.[1][2]

This guide is structured to provide not just a set of protocols, but a self-validating framework for the computational investigation of 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives. Each step is accompanied by an explanation of the underlying principles and the rationale for the specific methodological choices, empowering the reader to adapt and apply these techniques to their own research endeavors.

I. Foundational Characterization of the 1,2,3,4,4a,9,9a,10-Octahydroacridine Scaffold

The 1,2,3,4,4a,9,9a,10-octahydroacridine core, with the chemical formula C₁₃H₁₇N, presents a unique combination of a saturated carbocyclic ring system fused to a partially saturated pyridine ring.[3] This imparts a distinct three-dimensional geometry that is crucial for its interaction with biological targets. Before embarking on more complex computational studies, a thorough characterization of the parent scaffold is essential.

A. Synthesis and Spectroscopic Analysis

The synthesis of 1,2,3,4,4a,9,9a,10-octahydroacridine and its derivatives is well-documented, with several established synthetic routes available.[4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry are indispensable for confirming the structure and purity of the synthesized compounds.[5] This experimental data serves as a critical validation point for the computational models.

B. Conformational Analysis

The non-planar nature of the octahydroacridine scaffold gives rise to multiple possible conformations. A comprehensive conformational analysis is the first step in any in silico study. This can be achieved through a variety of methods, including systematic or stochastic conformational searches using molecular mechanics force fields. The goal is to identify the low-energy conformers that are most likely to be biologically relevant.

II. In Silico Modeling: A Multi-faceted Approach to Drug Design

In silico modeling encompasses a range of computational techniques that are used to predict the biological activity and physicochemical properties of molecules. For the 1,2,3,4,4a,9,9a,10-octahydroacridine scaffold, a multi-pronged approach that combines molecular docking, molecular dynamics simulations, and ADMET prediction is recommended.

A. Molecular Docking: Unraveling Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[6] This technique is invaluable for identifying potential biological targets for octahydroacridine derivatives and for understanding the structural basis of their activity.

-

Protein Preparation:

-

Obtain the three-dimensional structure of the target protein from a repository such as the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the three-dimensional structure of the octahydroacridine derivative.

-

Assign partial charges to the atoms.

-

Define the rotatable bonds in the ligand.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of the co-crystallized ligand or from literature data.

-

Run the docking algorithm to generate a series of possible binding poses for the ligand.

-

Score the poses based on their predicted binding affinity.

-

-

Analysis of Results:

-

Visualize the top-scoring poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Compare the docking scores of different octahydroacridine derivatives to identify the most promising candidates.

-

A critical aspect of molecular docking is the validation of the results. This can be achieved by:

-

Redocking: Docking the co-crystallized ligand back into the binding site and comparing the predicted pose to the experimental structure. An RMSD value of less than 2.0 Å is generally considered a good result.[7]

-

Cross-docking: Docking a known active compound into the binding site and confirming that it adopts a similar pose to the co-crystallized ligand.

-

Enrichment studies: Docking a library of known active and inactive compounds and assessing the ability of the docking protocol to distinguish between them.

B. Molecular Dynamics Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time.[8] This can provide valuable insights into the stability of the binding pose and the role of water molecules in the binding site.

-

System Setup:

-

Take the top-scoring pose from the molecular docking study as the starting point.

-

Solvate the protein-ligand complex in a box of water molecules.

-

Add ions to neutralize the system.

-

-

Simulation:

-

Minimize the energy of the system.

-

Gradually heat the system to the desired temperature.

-

Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds).

-

-

Analysis of Trajectories:

-

Analyze the trajectory of the simulation to assess the stability of the protein-ligand complex.

-

Calculate properties such as the root-mean-square deviation (RMSD) of the ligand and the protein backbone.

-

Identify key interactions that are maintained throughout the simulation.

-

C. ADMET Prediction: Assessing Drug-likeness

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the drug discovery process.[9] In silico ADMET models can be used to identify potential liabilities early on, saving time and resources.

-

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

-

Distribution: Plasma protein binding and volume of distribution.

-

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism.

-

Excretion: Prediction of the major routes of excretion.

-

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

A variety of commercial and open-source software packages are available for ADMET prediction. It is important to use a consensus approach, combining the results from multiple models to increase the reliability of the predictions.

III. Density Functional Theory (DFT) Calculations: Probing the Electronic Structure

DFT is a quantum mechanical method that can be used to calculate the electronic structure of molecules with a high degree of accuracy.[10] For 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives, DFT calculations can provide valuable insights into their reactivity, stability, and spectroscopic properties.

A. Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[11] For organic molecules such as octahydroacridines, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost.[12] Pople-style basis sets, such as 6-31G(d,p), are a good starting point for geometry optimizations and frequency calculations. For more accurate single-point energy calculations, larger basis sets, such as 6-311++G(d,p), are recommended.[13]

B. Geometry Optimization and Frequency Calculations

The first step in any DFT study is to optimize the geometry of the molecule to find its lowest energy conformation. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The frequency calculation also provides the vibrational frequencies, which can be compared to experimental IR and Raman spectra.

-

Input File Preparation:

-

Create an input file specifying the molecular geometry, charge, and spin multiplicity.

-

Choose the desired level of theory (functional and basis set).

-

Specify the type of calculation (e.g., Opt Freq for geometry optimization followed by a frequency calculation).

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program.

-

-

Analysis of Output:

-

Check for normal termination of the calculation.

-

Analyze the optimized geometry and vibrational frequencies.

-

Visualize the molecular orbitals and other electronic properties.

-

C. Calculation of Molecular Properties

DFT can be used to calculate a wide range of molecular properties that are relevant to drug design, including:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the reactivity of a molecule.

-

Electrostatic Potential: The electrostatic potential map can be used to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

-

Dipole Moment: The dipole moment is a measure of the polarity of a molecule, which can influence its solubility and ability to cross cell membranes.

-

NMR Chemical Shifts: DFT can be used to predict the ¹H and ¹³C NMR chemical shifts, which can be compared to experimental data to validate the calculated structure.

IV. Data Presentation and Visualization

The clear and concise presentation of computational data is essential for its interpretation and communication.

A. Quantitative Data Summary

| Computational Method | Key Parameters | Typical Software | Output Metrics |

| Molecular Docking | Scoring function, Search algorithm | AutoDock Vina, Glide, GOLD | Binding affinity (kcal/mol), RMSD (Å), Interaction analysis |

| Molecular Dynamics | Force field, Simulation time | GROMACS, AMBER, CHARMM | RMSD (nm), RMSF (nm), Hydrogen bond analysis |

| ADMET Prediction | QSAR models, Physicochemical descriptors | SwissADME, pkCSM, Discovery Studio | Lipinski's Rule of Five, Bioavailability score, Toxicity flags |

| DFT Calculations | Functional, Basis set | Gaussian, ORCA, NWChem | Optimized geometry, Vibrational frequencies, HOMO/LUMO energies (eV) |

B. Visualization of Workflows and Concepts

Visualizing the computational workflows and the relationships between different concepts can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: Integrated workflow for the computational study of 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives.

Caption: Detailed workflow for molecular docking studies.

Caption: Step-by-step workflow for DFT calculations.

V. Conclusion

The integration of in silico modeling and DFT calculations provides a powerful and synergistic approach to the study of 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives. By following the protocols and best practices outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships of these compounds, predict their pharmacokinetic and toxicological properties, and ultimately accelerate the discovery of new and effective drugs. The iterative nature of this computational workflow, where experimental data is used to refine and validate the computational models, is key to its success. As computational power continues to increase and new algorithms are developed, the role of computational chemistry in drug discovery is set to become even more prominent.

VI. References

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Patel, H. M., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3642-3647. [Link]

-

ResearchGate. (2022). How to validate the molecular docking results?[Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

-

Discovery Studio. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]

-

ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?[Link]

-

Li, Y., et al. (2013). Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. Current Medicinal Chemistry, 20(27), 3434-3447. [Link]

-

Atwell, G. J., et al. (1999). Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. Journal of Medicinal Chemistry, 42(10), 1785-1797. [Link]

-

Tsurkan, A. A., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry, 11, 1189434. [Link]

-

Lin, F. Y., & Mackerell Jr, A. D. (2019). Force fields for small molecules. In Methods in molecular biology (pp. 21-54). Humana Press, New York, NY. [Link]

-

Wu, H., et al. (2021). Recent Progress in General Force Fields of Small Molecules. Journal of Chemical Information and Modeling, 61(12), 5755-5768. [Link]

-

Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Topics in Medicinal Chemistry, 13(12), 1533-1554. [Link]

-

Atwell, G. J., et al. (1999). Structure–Activity Relationships for Substituted Bis(acridine-4-carboxamides): A New Class of Anticancer Agents. Journal of Medicinal Chemistry, 42(10), 1785-1797. [Link]

-

Bioinformatics Review. (2020). Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

-

J-OCTA. (2023). Development of force fields used in molecular dynamics calculation. [Link]

-

Semantic Scholar. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends. [Link]

-

University of Florence. (n.d.). Molecular Docking Tutorial. [Link]

-

ResearchGate. (2019). Force Fields for Small Molecules. [Link]

-

Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

-

YouTube. (2020). Gaussian Tutorial for Organic Chemists. [Link]

-

ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization?[Link]

-

University of the Balearic Islands. (n.d.). Force fields and molecular dynamics simulations. [Link]

-

Journal of Chemical Information and Modeling. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

-

YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. [Link]

-

YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]

-

Burke, K. (2008). Which functional should I choose?[Link]

-

Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?[Link]

-

Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?[Link]

-

Fedotova, J., et al. (2020). A new look at 9-substituted acridines with various biological activities. Journal of Applied Toxicology, 40(12), 1639-1653. [Link]

-

CORE. (n.d.). A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. [Link]

-

Običić, D., et al. (2016). A review of published data on acridine derivatives with different biological activities. Arhiv za farmaciju, 66(3), 1-21. [Link]

-

ChemSynthesis. (2025). 1,2,3,4,5,6,7,8-octahydroacridine. [Link]

-

PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroacridine. [Link]

-

Kumar, A., et al. (2018). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 23(10), 2631. [Link]

Sources

- 1. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. 1,2,3,4,5,6,7,8-Octahydroacridine | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dft.uci.edu [dft.uci.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Introduction: The Therapeutic Promise of the Octahydroacridine Scaffold

An In-Depth Technical Guide to the Pharmacokinetics and ADME Profile of Octahydroacridine Derivatives